molecular formula C11H12ClN3 B13161509 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B13161509
M. Wt: 221.68 g/mol
InChI Key: BAHHVIUFCFKGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylphenyl isocyanate
  • 5-Chloro-2-methylphenol
  • 2-Chloro-5-methylbenzene

Uniqueness

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(5-chloro-2-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-7-3-4-8(12)5-9(7)11-10(13)6-14-15(11)2/h3-6H,13H2,1-2H3

InChI Key

BAHHVIUFCFKGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=C(C=NN2C)N

Origin of Product

United States

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